molecular formula C8H6N2O3 B1384181 1H-Indazole-6-carboxylic acid, 7-hydroxy- CAS No. 907190-32-3

1H-Indazole-6-carboxylic acid, 7-hydroxy-

Cat. No. B1384181
CAS RN: 907190-32-3
M. Wt: 178.14 g/mol
InChI Key: YFOULNMPGLZBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-6-carboxylic acid is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . Indazole derivatives are important in drug molecules and display versatile biological activities .


Synthesis Analysis

Recent synthetic approaches to 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . The selective electrochemical synthesis of 1H-indazoles and their N-oxides has also been described .


Molecular Structure Analysis

The molecular structure of 1H-Indazole-6-carboxylic acid includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H, (H,9,10)(H,11,12) .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .


Physical And Chemical Properties Analysis

1H-Indazole-6-carboxylic acid is a solid with a melting point of 302-307 °C . It has a molecular weight of 162.15 g/mol and a molecular formula of C8H6N2O2 .

Scientific Research Applications

Anticancer Research

Indazole compounds have been identified as potential anticancer agents. The indazole core, particularly with sulfamoylphenyl and acetamido moieties, has been pursued as a novel target for cancer treatment due to its ability to inhibit TTK kinase, which is involved in cell division and cancer growth .

Antimicrobial Activity

Indazoles have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. Some indazole derivatives have demonstrated high antistaphylococcal activity, suggesting their potential use in developing new antibacterial drugs .

Photoluminescent Materials

Indazole-based coordination polymers have been synthesized and characterized for their photoluminescent properties. These materials, involving metals like Zn(II) and Cd(II) combined with indazole carboxylic acids, could have applications in optoelectronics and sensor technologies .

Coordination Chemistry

The formation of coordination polymers based on indazole carboxylic acids has been reported. These complexes are multifunctional and could be used in various fields such as catalysis, magnetism, and luminescence .

Medicinal Chemistry

Indazoles are part of several marketed drugs with a wide variety of medicinal applications including antihypertensive, antidepressant, anti-inflammatory, and antibacterial agents. The indazole structural motif is significant in drug design due to its pharmacological properties .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . They have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .

properties

IUPAC Name

7-hydroxy-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOULNMPGLZBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NNC=C21)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Indazole-6-carboxylic acid,7-hydroxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole-6-carboxylic acid, 7-hydroxy-
Reactant of Route 2
1H-Indazole-6-carboxylic acid, 7-hydroxy-
Reactant of Route 3
1H-Indazole-6-carboxylic acid, 7-hydroxy-
Reactant of Route 4
1H-Indazole-6-carboxylic acid, 7-hydroxy-
Reactant of Route 5
1H-Indazole-6-carboxylic acid, 7-hydroxy-
Reactant of Route 6
1H-Indazole-6-carboxylic acid, 7-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.